molecular formula C9H7F3N2 B7903999 6-(Trifluoromethyl)-1H-indol-5-amine

6-(Trifluoromethyl)-1H-indol-5-amine

Cat. No.: B7903999
M. Wt: 200.16 g/mol
InChI Key: ZJHSIISPKZQOIA-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-indol-5-amine (CAS: 873055-24-4) is an indole derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and an amine (-NH₂) group at the 5-position. Its molecular formula is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in antimicrobial and CNS-targeting agents .

Properties

IUPAC Name

6-(trifluoromethyl)-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2/c10-9(11,12)6-4-8-5(1-2-14-8)3-7(6)13/h1-4,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHSIISPKZQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yield.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)-1H-indol-5-amine may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-(Trifluoromethyl)-1H-indazol-5-amine

  • Structure : Indazole core (two adjacent nitrogen atoms) vs. indole (one nitrogen).
  • Molecular Formula : C₈H₆F₃N₃ (201.15 g/mol ) .
  • Hazard Profile: Classified with warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Applications: Used in kinase inhibitors and anticancer research due to indazole’s prevalence in such therapeutics.

1-Benzyl-N-(4-(trifluoromethyl)phenyl)-1H-indol-5-amine

  • Structure : Benzyl substitution at the 1-position of indole.
  • Synthesis : Prepared via reductive cross-coupling (58% yield) .
  • Key Differences :
    • The benzyl group increases molecular weight (290.28 g/mol ) and lipophilicity, enhancing blood-brain barrier penetration.
    • Activity : Demonstrated in reductive arylation studies for nitroarene derivatives .

3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride

  • Structure : Trifluoromethyl at 3-position vs. 6-position; hydrochloride salt form.
  • Molecular Formula : C₉H₈ClF₃N₂ (248.62 g/mol ) .
  • Key Differences :
    • Salt form improves aqueous solubility for in vivo applications.
    • Positional isomerism may alter receptor-binding specificity.

5-Methoxy-1,2,3-trimethyl-1H-indole-6-amine

  • Structure : Methoxy and methyl substitutions.
  • Activity : Predicted antimicrobial activity when formulated as trifluoroacetic acid salts .
  • Methoxy group introduces electron-donating effects, contrasting with -CF₃’s electron-withdrawing nature.

Data Table: Comparative Analysis

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Application
6-(Trifluoromethyl)-1H-indol-5-amine Indole C₉H₇F₃N₂ 200.16 -CF₃ (6), -NH₂ (5) Antimicrobial precursors
6-(Trifluoromethyl)-1H-indazol-5-amine Indazole C₈H₆F₃N₃ 201.15 -CF₃ (6), -NH₂ (5) Kinase inhibitors
1-Benzyl-N-(4-(trifluoromethyl)phenyl)-1H-indol-5-amine Indole C₂₂H₁₈F₃N₂ 290.28 -Benzyl (1), -CF₃C₆H₄ (N) Reductive coupling studies
3-(Trifluoromethyl)-1H-indol-6-amine hydrochloride Indole C₉H₈ClF₃N₂ 248.62 -CF₃ (3), -NH₂ (6) Solubility-enhanced drug candidates
5-Methoxy-1,2,3-trimethyl-1H-indole-6-amine Indole C₁₂H₁₆N₂O 204.27 -OCH₃ (5), -CH₃ (1,2,3) Antimicrobial salts

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